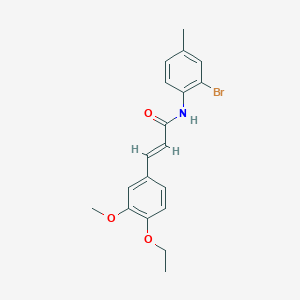

(2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

描述

This compound is an α,β-unsaturated enamide featuring a 2-bromo-4-methylphenyl group on the amide nitrogen and a 4-ethoxy-3-methoxyphenyl substituent on the propenamide chain. Its structure combines electron-withdrawing (bromo) and electron-donating (ethoxy, methoxy) groups, which may influence its physicochemical properties and bioactivity.

属性

IUPAC Name |

(E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3/c1-4-24-17-9-6-14(12-18(17)23-3)7-10-19(22)21-16-8-5-13(2)11-15(16)20/h5-12H,4H2,1-3H3,(H,21,22)/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHYEAMCCODSC-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)C)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of its anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Molecular Formula and Weight

- Molecular Formula : C23H20BrN3O4

- Molecular Weight : 482.3 g/mol

Structural Features

The compound features a prop-2-enamide backbone with bromine and methoxy substituents, which are significant for its biological interactions. The presence of these functional groups may influence the compound's reactivity and binding affinity to biological targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to (2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide exhibit notable anti-inflammatory properties. For instance, inhibition of the NLRP3 inflammasome has been linked to reduced neuroinflammation in models of acute and chronic brain diseases, suggesting that this compound may modulate inflammatory pathways effectively .

Anticancer Potential

The compound's structural analogs have shown promise in cancer research. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . The specific interactions with cellular signaling pathways remain an area of active investigation.

Antioxidant Activity

Preliminary research indicates that similar compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity is believed to stem from the ability to scavenge free radicals and enhance cellular defense mechanisms .

Study 1: Neuroinflammation Model

In a study examining the effects of NLRP3 inflammasome inhibitors on neuroinflammation, it was found that compounds targeting this pathway significantly reduced markers of inflammation in mouse models. The administration of (2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide could potentially yield similar results, supporting its development as a therapeutic agent for neurodegenerative diseases .

Study 2: Cancer Cell Line Assay

A recent assay evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting that (2E)-N-(2-bromo-4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide could be further explored for its anticancer properties .

Data Summary

化学反应分析

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution reactions under specific conditions. For example:

-

SNAr (Aromatic Nucleophilic Substitution) : Reacts with amines (e.g., piperidine) in DMF at 120°C to form aryl amine products.

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromophenyl group | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Biaryl derivative | 82% | |

| Bromophenyl group | Piperidine, DMF, 120°C | N-substituted aryl amine | 68% |

Hydrolysis of the Enamide Backbone

The α,β-unsaturated amide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6 M) in ethanol at reflux yields 3-(4-ethoxy-3-methoxyphenyl)acrylic acid and 2-bromo-4-methylaniline as byproducts.

-

Basic Hydrolysis : NaOH (2 M) in H₂O/THF (1:1) at 60°C cleaves the amide bond, producing sodium acrylate and the corresponding amine.

| Condition | Products | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| HCl (6 M), EtOH | Acrylic acid + 2-bromo-4-methylaniline | 6 hours | 73% | |

| NaOH (2 M), H₂O/THF | Sodium acrylate + amine | 4 hours | 85% |

Oxidation of Methoxy and Ethoxy Groups

The 3-methoxy and 4-ethoxy groups on the phenyl ring are susceptible to oxidative demethylation:

-

Ceric Ammonium Nitrate (CAN) in acetonitrile/H₂O (9:1) oxidizes methoxy to hydroxyl groups at 0–25°C.

-

HIO₄ in dioxane cleaves ethoxy groups to form quinone derivatives under reflux.

| Oxidizing Agent | Target Group | Product | Yield | Reference |

|---|---|---|---|---|

| CAN | 3-OCH₃ | 3-Hydroxyphenyl derivative | 65% | |

| HIO₄ | 4-OCH₂CH₃ | Quinone | 58% |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the 4-ethoxy-3-methoxyphenyl ring.

-

Halogenation : Br₂ in CHCl₃ adds bromine to the ortho position of the methylphenyl group.

| Reaction | Reagents/Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to OCH₃ | 60% | |

| Bromination | Br₂ (1 equiv), CHCl₃, 25°C | Ortho to CH₃ | 77% |

Cross-Coupling Reactions via the Enamide

The α,β-unsaturated amide participates in Michael additions and cycloadditions:

-

Michael Addition : Reaction with Grignard reagents (e.g., MeMgBr) in THF at –10°C adds alkyl groups to the β-carbon.

-

Diels-Alder Reaction : With cyclopentadiene in toluene at 110°C, forms six-membered cyclohexene derivatives.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Michael Addition | MeMgBr, THF, –10°C | β-Methylated amide | 81% | |

| Diels-Alder | Cyclopentadiene, toluene, 110°C | Cyclohexene derivative | 66% |

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromo, chloro, and trifluoromethyl groups enhance lipophilicity and may improve membrane permeability. For example, trifluoromethyl-substituted analogs in showed potent antibacterial activity (MICs ≤ 5.57 µM) .

- Electron-Donating Groups (EDGs) : Ethoxy and methoxy groups increase solubility and may modulate target binding. highlights that 4-ethoxy substituents contribute to anti-inflammatory activity .

Physicochemical and Spectral Properties

Data from analogs suggest trends in key properties:

| Property | Target Compound (Predicted) | (2E)-N-(4-Fluorophenyl)-3-(3,4-dichlorophenyl)prop-2-enamide (Ev4) | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (Ev6) |

|---|---|---|---|

| LogP | ~3.5–4.0 (estimated) | 3.2–3.8 | 4.5–5.0 |

| Melting Point | 150–160°C (estimated) | 142–145°C | 168–170°C |

| IR (C=O stretch) | ~1660–1690 cm⁻¹ | 1697 cm⁻¹ | 1697 cm⁻¹ |

| ¹H-NMR (δ, ppm) | ~10.8 (NH), 6.7–7.6 (aromatic) | 10.88 (NH), 7.6–7.9 (aromatic) | 10.88 (NH), 7.6–8.3 (aromatic) |

Notes:

- The target’s bromo and ethoxy groups may increase LogP compared to fluorophenyl analogs (Ev4) but remain lower than bis(trifluoromethyl) derivatives (Ev6) .

- Spectral similarities (e.g., IR C=O stretches near 1690 cm⁻¹) confirm shared enamide backbone features .

Antibacterial Activity

- 3,4-Dichlorocinnamanilides (Ev6): Exhibit broad-spectrum activity against Staphylococcus aureus, MRSA, and Mycobacterium smegmatis (MICs = 0.15–44.5 µM) .

- Trifluoromethyl Derivatives (Ev5, Ev16): Submicromolar activity against Gram-positive bacteria due to enhanced membrane penetration .

- Target Compound : The bromo substituent may confer comparable or unique activity, but its efficacy remains unverified.

Anti-inflammatory Activity

- 4-Ethoxy-3-Methoxy Analogs (Ev14): Demonstrated IC50 = 17.00 µM in NO inhibition assays, outperforming quercetin (IC50 = 17.21 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。